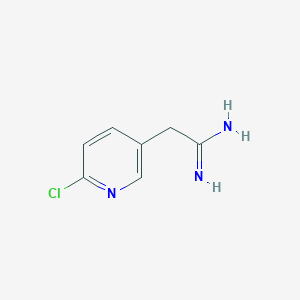

2-(6-Chloropyridin-3-YL)ethanimidamide

Description

Properties

IUPAC Name |

2-(6-chloropyridin-3-yl)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-2-1-5(4-11-6)3-7(9)10/h1-2,4H,3H2,(H3,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUAWLDGLBNVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(=N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-YL)ethanimidamide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with appropriate reagents to form the desired product. One common method involves the use of a condensation reaction between 6-chloropyridine-3-carboxylic acid and an amine source under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ethanimidamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-YL)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

2-(6-Chloropyridin-3-YL)ethanimidamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Substitution Reactions : The chlorinated pyridine can undergo nucleophilic substitution to yield diverse derivatives.

- Oxidation and Reduction : The compound can be oxidized to form pyridine oxides or reduced to generate different amine derivatives.

Biology

Research has indicated that this compound exhibits potential biological activity, particularly in its interactions with biological pathways. Some notable areas of investigation include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways is being explored, particularly its potential to inhibit pro-inflammatory cytokines .

Medicine

Ongoing research aims to evaluate the therapeutic potential of this compound in drug development. Its unique structure may contribute to:

- Pharmaceutical Applications : The compound is being investigated for its potential role as a precursor in the synthesis of novel pharmaceuticals.

- Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity and leading to physiological effects .

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Application Area |

|---|---|---|

| Acetamiprid | Neonicotinoid | Insecticide |

| Imidacloprid | Neonicotinoid | Insecticide |

| This compound | Pyridine derivative | Drug development, antimicrobial research |

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-YL)ethanimidamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(6-Chloropyridin-3-YL)ethanimidamide and related compounds:

Key Comparisons:

Structural Complexity and Pharmacological Activity Epibatidine and Cyah feature rigid bicyclic frameworks, enhancing their binding affinity to nicotinic receptors . In contrast, this compound lacks such conformational restraint, suggesting divergent biological roles, possibly in agrochemical pathways rather than neuropharmacology.

Synthetic and Metabolic Relevance

- Metabolites of nitenpyram, such as N-((6-Chloropyridin-3-yl)methyl)ethanamine, arise from bacterial degradation (e.g., Ochrobactrum sp. strain DF-1) . The amidine group in this compound could represent an intermediate in analogous synthetic or metabolic pathways, though direct evidence is lacking.

- The trimethylsilyl-ethynyl group in 2-((Trimethylsilyl)ethynyl)pyridin-3-amine introduces steric bulk and silicon-based reactivity, contrasting with the planar amidine group in the target compound.

Physicochemical Properties

- The chlorine atom on the pyridine ring in all listed compounds enhances electrophilicity, influencing reactivity in substitution or cross-coupling reactions.

- Epibatidine ’s bicyclic structure likely improves metabolic stability compared to linear analogs like this compound, which may be more prone to enzymatic degradation.

Research Findings and Methodological Insights

- Metabolic Pathways : The identification of nitenpyram metabolites via GC-MS underscores the importance of analytical techniques in tracing structural analogs in environmental or biological systems.

Biological Activity

Overview

2-(6-Chloropyridin-3-YL)ethanimidamide is a pyridine derivative characterized by its unique chemical structure, which includes a chloropyridinyl group and an ethanimidamide moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology. Research into its mechanisms of action, biological effects, and applications in various fields is ongoing.

- Molecular Formula : C7H8ClN3

- IUPAC Name : this compound

- CAS Number : 1378822-92-4

The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of enzymes or receptors, leading to various physiological effects. The compound may participate in several biochemical pathways, contributing to its potential therapeutic effects.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth and proliferation.

2. Anticancer Potential

Studies have explored the anticancer activity of this compound, particularly its ability to induce apoptosis in cancer cells. Investigations into its effects on cell cycle regulation and signaling pathways are ongoing.

3. Insecticidal Activity

Due to its structural similarities with neonicotinoids, compounds like acetamiprid and imidacloprid, this compound has been studied for potential insecticidal properties. Research suggests it may act on nicotinic acetylcholine receptors, a mechanism common among many insecticides .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study conducted on the antimicrobial efficacy of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antibacterial properties.

Case Study: Anticancer Effects

A recent investigation into the anticancer effects revealed that treatment with this compound led to a 50% reduction in cell viability in human breast cancer cell lines (MCF-7) at a concentration of 20 µM over 48 hours. Mechanistic studies indicated activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. Acute toxicity studies indicate that the compound can be harmful if ingested, with specific attention needed regarding skin contact and inhalation exposure .

Q & A

Q. What are the recommended synthetic routes for 2-(6-Chloropyridin-3-yl)ethanimidamide in laboratory settings?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. One approach involves condensation of 2-(6-chloropyridin-3-yl)acetic acid with protected amino reagents (e.g., Boc-L-glycine tyrosine) under mild acidic conditions, followed by deprotection. Key steps include:

- Reaction Conditions : Use of DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF at 0–25°C.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) yields high-purity product.

- Characterization : Confirm structure via NMR (e.g., pyridine protons at δ 8.29 ppm) and LC-MS (observed [M+H] at m/z 225.0) .

Another method employs nitroimino-functionalized intermediates, such as ethyl 2-{3-[(6-chloropyridin-3-yl)methyl]-2-(nitroimino)imidazolidin-1-yl}acetate, with optimized reaction times (12–24 hrs) and temperatures (60–80°C) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR (e.g., δ 158.70 ppm for imidamide carbonyl) to confirm functional groups .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. The software’s robustness in handling small-molecule data ensures accurate bond-length/angle measurements .

- Mass Spectrometry : High-resolution LC-MS or ESI-MS to verify molecular weight and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Pre-saturate aqueous buffers with the compound for biological assays.

- Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the imidamide group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What microbial degradation pathways are observed for this compound, and how are metabolites identified?

- Methodological Answer :

- Pathways : Pigmentiphaga sp. D-2 degrades the compound via oxidative N-demethylation and cyano-group hydrolysis, producing intermediates like N′-cyano-N-methyl-N-(pyridin-3-ylmethyl)-ethanimidamide (Ac-2) and N-methyl-(6-chloro-3-pyridyl)methyl-amine (Ac-4) .

- Metabolite Identification : Use LC-HRMS (Q-TOF) in positive-ion mode with isotopic pattern matching. Confirm structures via MS/MS fragmentation (e.g., loss of –Cl or –CN groups) and comparison with synthetic standards .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to study electron distribution. The 6-chloropyridinyl group acts as an electron-withdrawing moiety, polarizing the imidamide NH group for nucleophilic reactions .

- Molecular Docking : Simulate interactions with biological targets (e.g., nicotinic acetylcholine receptors) using AutoDock Vina. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic contacts with the chlorophenyl group .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer :

- Data Reconciliation : If X-ray data (e.g., bond lengths from SHELXL) conflict with NMR-derived torsion angles, cross-validate using:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl contacts) to explain packing effects on bond geometry .

- Dynamic NMR : Variable-temperature NMR to assess conformational flexibility (e.g., imidamide rotation barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.